molecular formula C11H10ClNO B1423659 8-Chloro-4-ethoxyquinoline CAS No. 64965-29-3

8-Chloro-4-ethoxyquinoline

Cat. No.: B1423659
CAS No.: 64965-29-3
M. Wt: 207.65 g/mol
InChI Key: WTRRVKDLADYKCE-UHFFFAOYSA-N
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Description

8-Chloro-4-ethoxyquinoline is a chemical compound belonging to the class of quinoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 8-Chloro-4-ethoxyquinoline, can be achieved through several classical methods such as the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach reactions . These methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols .

Industrial Production Methods: Industrial production of quinoline derivatives typically involves large-scale reactions in reactors. For example, a method for synthesizing 5-chloro-8-hydroxyquinoline involves the use of hydrochloric acid, chloro-2-nitrophenols, and amino-phenol, followed by methacrylaldehyde and glacial acetic acid . This process can be adapted for the production of this compound with appropriate modifications.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-4-ethoxyquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline ring.

Scientific Research Applications

8-Chloro-4-ethoxyquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the study of biological processes and as a potential therapeutic agent.

    Medicine: Quinoline derivatives, including this compound, have shown promise in the development of drugs for treating various diseases.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 8-Chloro-4-ethoxyquinoline involves its interaction with specific molecular targets. For quinolones, the primary targets are bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are crucial for DNA replication and transcription. By inhibiting these enzymes, quinolones prevent bacterial cell division and lead to cell death .

Comparison with Similar Compounds

  • 8-Hydroxyquinoline
  • 8-Chloroquinoline
  • 4-Ethoxyquinoline

Comparison: 8-Chloro-4-ethoxyquinoline is unique due to the presence of both a chloro and an ethoxy group on the quinoline ring. This combination imparts distinct chemical and biological properties compared to other quinoline derivatives. For instance, 8-Hydroxyquinoline primarily exhibits antimicrobial activity, while this compound may have broader applications due to its modified structure .

Properties

IUPAC Name

8-chloro-4-ethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-2-14-10-6-7-13-11-8(10)4-3-5-9(11)12/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRRVKDLADYKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C=CC=C(C2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694857
Record name 8-Chloro-4-ethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64965-29-3
Record name 8-Chloro-4-ethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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